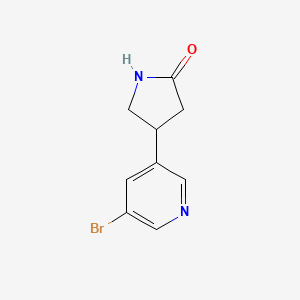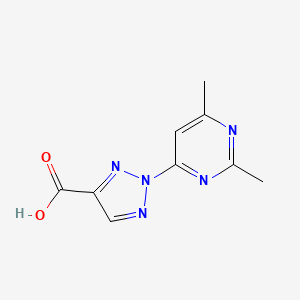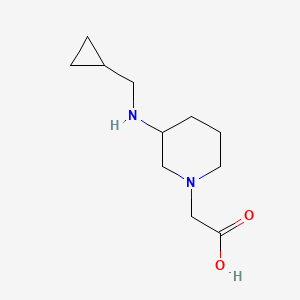
4-Chloro-8-cycloheptylpteridine-6,7(5H,8H)-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Chloro-8-cycloheptylpteridine-6,7(5H,8H)-dione is a synthetic organic compound belonging to the pteridine family Pteridines are heterocyclic compounds containing a pyrimidine ring fused to a pyrazine ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-Chloro-8-cycloheptylpteridine-6,7(5H,8H)-dione typically involves multi-step organic reactions. A common synthetic route may include the following steps:
Formation of the pteridine core: This can be achieved through the condensation of appropriate precursors, such as 2,4,5-triaminopyrimidine with a suitable diketone.
Introduction of the chloro group: Chlorination can be performed using reagents like thionyl chloride or phosphorus oxychloride.
Cycloheptyl group addition: This step may involve the alkylation of the pteridine core with a cycloheptyl halide under basic conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Analyse Des Réactions Chimiques
Types of Reactions
4-Chloro-8-cycloheptylpteridine-6,7(5H,8H)-dione can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction can be achieved using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the chloro group, where nucleophiles like amines or thiols replace the chlorine atom.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Ammonia or primary amines in anhydrous conditions.
Major Products
Oxidation: Formation of pteridine-6,7-dione derivatives.
Reduction: Formation of reduced pteridine derivatives.
Substitution: Formation of amino or thiol-substituted pteridine derivatives.
Applications De Recherche Scientifique
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic applications, such as enzyme inhibitors or receptor modulators.
Industry: Utilized in the development of advanced materials, such as organic semiconductors or dyes.
Mécanisme D'action
The mechanism of action of 4-Chloro-8-cycloheptylpteridine-6,7(5H,8H)-dione would depend on its specific application. For example:
Biological activity: The compound may interact with specific enzymes or receptors, inhibiting their activity or modulating their function.
Chemical reactivity: The compound’s reactivity can be attributed to the presence of reactive functional groups, such as the chloro and carbonyl groups.
Comparaison Avec Des Composés Similaires
4-Chloro-8-cycloheptylpteridine-6,7(5H,8H)-dione can be compared with other pteridine derivatives, such as:
4-Chloropteridine: Lacks the cycloheptyl group, resulting in different chemical and biological properties.
8-Cycloheptylpteridine:
The uniqueness of this compound lies in the combination of the chloro and cycloheptyl groups, which may confer distinct chemical reactivity and biological activity compared to other pteridine derivatives.
Propriétés
Formule moléculaire |
C13H15ClN4O2 |
|---|---|
Poids moléculaire |
294.74 g/mol |
Nom IUPAC |
4-chloro-8-cycloheptyl-5H-pteridine-6,7-dione |
InChI |
InChI=1S/C13H15ClN4O2/c14-10-9-11(16-7-15-10)18(13(20)12(19)17-9)8-5-3-1-2-4-6-8/h7-8H,1-6H2,(H,17,19) |
Clé InChI |
FRRMGZCIOWHUNN-UHFFFAOYSA-N |
SMILES canonique |
C1CCCC(CC1)N2C3=C(C(=NC=N3)Cl)NC(=O)C2=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![tert-Butyl 4-((2-chloropyrido[2,3-d]pyrimidin-4-yl)amino)piperidine-1-carboxylate](/img/structure/B15057256.png)

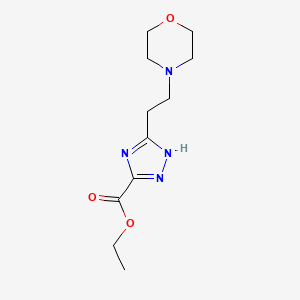
![6-Oxooctahydrocyclopenta[c]pyrrole-1-carboxylic acid](/img/structure/B15057273.png)
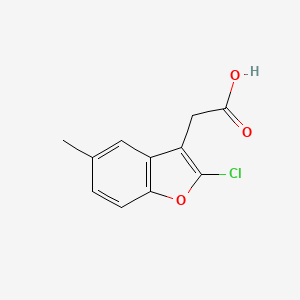


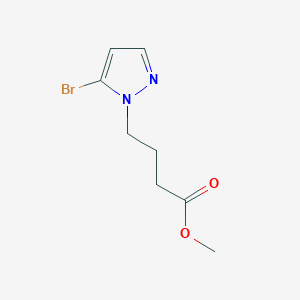

![6-Chloro-8-(pyridin-4-yl)-3,4-dihydro-1H-pyrano[3,4-c]pyridine-5-carbonitrile](/img/structure/B15057303.png)
